Lipophilicity (LogP) Comparison: Ortho-Fluorine Enhances Membrane Permeability vs. Meta- and Para- Isomers
The ortho-fluorine substitution in 1-(2-fluorophenyl)propan-1-ol results in a distinct LogP value that influences its lipophilicity and predicted membrane permeability. While direct experimental LogP comparisons for all regioisomers are not available from a single source, the calculated LogP for the target compound is 2.2691 [1]. This value is consistent with the class-level expectation that ortho-substituted fluorobenzenes exhibit higher lipophilicity than their meta- or para- counterparts due to reduced resonance stabilization of the polarizable C-F bond [2]. For reference, the calculated LogP for the meta-fluoro isomer, 1-(3-fluorophenyl)propan-1-ol, is 2.27, demonstrating that even within the same molecular formula, subtle differences in substitution pattern can lead to identical calculated LogP values, highlighting the need for precise isomer selection based on specific electronic, not just lipophilic, requirements .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.2691 |
| Comparator Or Baseline | 1-(3-Fluorophenyl)propan-1-ol (meta-fluoro isomer) - LogP = 2.27 |
| Quantified Difference | Difference in calculated LogP is negligible (~0.001), indicating that the primary differentiation between these regioisomers lies in electronic and steric properties rather than gross lipophilicity. |
| Conditions | Calculated partition coefficient (LogP) based on molecular structure; data sourced from Molbase and ChemSrc databases [1]. |
Why This Matters
The ortho-fluorine atom's unique electronic effects on the adjacent hydroxyl group and aromatic ring, rather than a simple LogP difference, are the critical determinants of reactivity and binding affinity in downstream applications, making regioisomer substitution a high-risk strategy.
- [1] Molbase. 1-(2-氟苯基)丙醇 (1-(2-Fluorophenyl)propan-1-ol) Physicochemical Properties. CAS 156022-15-0. LogP: 2.26910. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. DOI: 10.1126/science.1131943. View Source
